molecular formula C24H28FN3O B15105790 N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide

N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide

Cat. No.: B15105790
M. Wt: 393.5 g/mol
InChI Key: JFYHMQDHYGHLRE-UHFFFAOYSA-N
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Description

N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound features a unique structure combining a benzylpiperidine moiety with a fluoroindole group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the benzylpiperidine and fluoroindole intermediates. The final coupling reaction is often facilitated by a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) to form the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the indole and piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as muscarinic receptors. The compound acts as an antagonist at these receptors, modulating their activity and influencing various physiological processes . The pathways involved include signal transduction mechanisms that are critical for neurological function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is unique due to its specific combination of a benzylpiperidine and a fluoroindole group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H28FN3O

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoroindol-1-yl)acetamide

InChI

InChI=1S/C24H28FN3O/c25-22-7-6-21-11-15-28(23(21)16-22)18-24(29)26-12-8-19-9-13-27(14-10-19)17-20-4-2-1-3-5-20/h1-7,11,15-16,19H,8-10,12-14,17-18H2,(H,26,29)

InChI Key

JFYHMQDHYGHLRE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCNC(=O)CN2C=CC3=C2C=C(C=C3)F)CC4=CC=CC=C4

Origin of Product

United States

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